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Compound of Interest

Compound Name: Azido-PEG3-methyl ester

Cat. No.: B605834

Introduction: Azido-PEG3-methyl ester is a heterobifunctional crosslinker integral to modern
bioconjugation, chemical biology, and drug discovery, particularly in the synthesis of Proteolysis
Targeting Chimeras (PROTACS). Its structure incorporates three key features: a terminal azide
group for "click chemistry," a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility,
and a methyl ester group that can be hydrolyzed to a carboxylic acid for further conjugation.
This guide provides an in-depth overview of its properties, applications, and detailed

experimental protocols for its use.

Core Properties and Specifications

The fundamental properties of Azido-PEG3-methyl ester are summarized below, providing
essential data for experimental design and execution.
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Property Value Citation(s)
CAS Number 2086689-07-6 [1]
Molecular Weight 261.28 g/mol [1]
Chemical Formula C10H19N30s5 [1]

methyl 3-(2-(2-(2-
IUPAC Name azidoethoxy)ethoxy)ethoxy)pro  [1]

panoate

Soluble in DMSO and other
. organic solvents. The PEG
Solubility [1112]
spacer enhances aqueous

solubility of conjugates.

Purity Typically >95% [1]

Stable for several weeks at
ambient temperature during
shipping. For long-term

Storage and Stability storage, it is recommended to [1]
store at -20°C, where it is
stable for over 3 years. Store

in a dry, dark place.

Core Application: PROTAC Synthesis

Azido-PEG3-methyl ester is a key building block for PROTACSs, which are bifunctional
molecules that induce the degradation of a target protein of interest (POI). APROTAC consists
of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. The PEG3
chain in Azido-PEG3-methyl ester serves as a flexible and hydrophilic linker, which can be
crucial for optimizing the formation of the ternary complex (POI-PROTAC-ES3 Ligase) and
improving the pharmacokinetic properties of the final PROTAC molecule.

The synthesis of a PROTAC using this linker typically involves a modular, multi-step approach.
The azide group allows for facile conjugation to an alkyne-functionalized molecule (either the
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POI ligand or the E3 ligase ligand) via highly efficient and bioorthogonal click chemistry
reactions.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for synthesizing a PROTAC using
Azido-PEG3-methyl ester, highlighting the modular assembly of the final molecule.
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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Impact on Cellular Signhaling

By inducing the degradation of a target protein, PROTACSs can effectively shut down entire
signaling pathways. For example, a PROTAC designed to target the Epidermal Growth Factor
Receptor (EGFR) would lead to its degradation, thereby inhibiting downstream pro-survival and
proliferative pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades.
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Caption: Mechanism of action for an EGFR-targeting PROTAC.
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Experimental Protocols

The azide group of Azido-PEG3-methyl ester allows for its conjugation via two primary types
of "click chemistry" reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted
triazole linkage. It requires a copper(l) catalyst, which is typically generated in situ from a

copper(ll) salt and a reducing agent.
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Parameter

Recommended
Range/Value

Notes

Alkyne Substrate

1 equivalent

Can be the limiting reagent.

Azido-PEG3-methyl ester

1.1 - 1.5 equivalents

A slight excess ensures
complete consumption of the
potentially more valuable

alkyne substrate.

Copper(Il) Sulfate

0.01 - 0.1 equivalents (1-10

mol%)

Precursor for the active Cu(l)

catalyst.

Sodium Ascorbate

0.1-1.0 equivalents (10-100

mol%)

Reducing agent to generate
and maintain Cu(l). A fresh

solution is crucial.

Ligand (e.g., TBTA)

0.01 - 0.1 equivalents

Optional but recommended to
stabilize the Cu(l) catalyst and

increase reaction rate.

DMSO, DMF, t-BuOH/H20

Co-solvents may be needed to

Solvent ) ensure solubility of all
mixtures
reactants.
The reaction is typically
Temperature Room Temperature efficient at ambient

temperatures.

Reaction Time

1 - 24 hours

Monitor by TLC or LC-MS to

determine completion.

Detailed Methodology:

» Preparation: Dissolve the alkyne-functionalized substrate (1 equivalent) and Azido-PEG3-

methyl ester (1.1 equivalents) in the chosen reaction solvent in a reaction vessel.

o Degassing: To prevent oxidation of the Cu(l) catalyst, thoroughly degas the reaction mixture

by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
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» Reagent Addition: Prepare fresh stock solutions of copper(ll) sulfate (e.g., 100 mM in water)
and sodium ascorbate (e.g., 1 M in water).

« Initiation: Add the copper(ll) sulfate solution (e.g., 0.1 equivalents) to the reaction mixture,
followed by the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents). If a ligand
is used, it should be added before the copper and ascorbate.

o Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using TLC or
LC-MS.

o Work-up and Purification: Upon completion, the reaction can be quenched by adding a
chelating agent like EDTA to remove the copper catalyst. The product is then typically
purified using column chromatography or HPLC.[3][4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for biological systems where copper toxicity
is a concern. It utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with the
azide.
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Parameter

Recommended
Range/Value

Notes

Strained Alkyne (e.g., DBCO)

1 equivalent

Can be the limiting reagent.

Azido-PEG3-methyl ester

1.5 - 20 equivalents

A larger excess is often used
in bioconjugation to drive the

reaction to completion.

Aqueous buffers (e.g., PBS,

The reaction is highly

Solvent compatible with physiological
pH 7.4), DMSO, DMF "
conditions.
Can be performed at
Temperature Room Temperature to 37°C

physiological temperatures.

Reaction Time

1-12 hours

Generally faster than CuUAAC
for bioconjugation. Monitor by
appropriate methods (e.g.,
SDS-PAGE for proteins).

Detailed Methodology (for protein conjugation):

o Preparation: Dissolve the DBCO-functionalized protein in an appropriate reaction buffer (e.g.,

PBS, pH 7.4) to a concentration of 1-5 mg/mL.

o Reagent Addition: Prepare a stock solution of Azido-PEG3-methyl ester in an organic
solvent like DMSO. Add the desired molar excess (e.g., 10-fold) of the Azido-PEG3-methyl
ester stock solution to the protein solution. Ensure the final concentration of the organic

solvent is low (<10%) to prevent protein denaturation.

 Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or

overnight at 4°C.

 Purification: Remove the excess unreacted Azido-PEG3-methyl ester and byproducts using

a desalting column, dialysis, or size-exclusion chromatography.[5][6]

Click Chemistry Reaction Schemes
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The following diagram outlines the fundamental transformations in CUAAC and SPAAC
reactions involving an azide.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC)| |Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

R1-N3 + HC=C-R2 R1-N3 + Strained Alkyne (e.g., DBCO)

Cu(l) catalyst
Sodium Ascorbate
Room Temp

No Catalyst
Physiological Conditions

1,4-disubstituted Triazole Triazole

Click to download full resolution via product page

Caption: Comparison of CUAAC and SPAAC reaction schemes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Azido-PEG3-methyl ester: A Technical Guide for
Bioconjugation and PROTAC Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605834#azido-peg3-methyl-ester-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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